

# Comprehensive Technical Review: Flindersine - Phytochemistry, Pharmacological Activities, and Therapeutic Potential

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## Compound Focus: Flindersine

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## Introduction and Botanical Sources

**Flindersine** is a **quinolone alkaloid** with the chemical formula  $C_{14}H_{13}NO_2$  and a molecular weight of 227.26 g/mol. This specialized metabolite belongs to a class of **nitrogen-containing compounds** predominantly found in plant species within the Rutaceae family, which encompasses citrus and related plants. The compound derives its name from the genus *Flindersia*, where it was first identified, but has since been discovered in several other botanically significant species. **Flindersine** possesses a distinctive **pyranoquinoline skeleton** characterized by a 2,2-dimethyl-2H-pyrano ring fused to a quinolin-5-one core, a structural feature that contributes significantly to its diverse biological activities. [1]

This alkaloid is notably present in **multiple medicinal plants** with established ethnobotanical uses. The primary botanical source identified in the literature is *Toddalia asiatica* (L.) Lam., a thorny climber known colloquially as "wild orange tree" or "forest pepper." This plant has been traditionally used by tribal communities, including the Paliyar tribe in Tamil Nadu, India, for the treatment of diabetes and various other ailments. Additionally, **flindersine** has been isolated from **Australian native species** such as *Geijera parviflora*, and from various *Hortia* species found in South American ecosystems. The widespread geographical distribution of **flindersine**-containing plants and their independent traditional uses across

different cultures suggest significant therapeutic potential worthy of detailed scientific investigation. [2] [3] [4]

## Phytochemistry and Natural Distribution

**Flindersine** (2,6-dihydro-2,2-dimethyl-5H-pyrano[3,2-c]quinoline-5-one) represents a **structurally distinct alkaloid** characterized by its unique pyranoquinoline framework. The compound features a **planar aromatic system** with extended conjugation, contributing to its chemical reactivity and biological interactions. The molecular structure includes a quinoline-5-one core fused with a 2,2-dimethyl-2H-pyran ring, creating a rigid polycyclic system that influences its physicochemical properties, including solubility, stability, and capacity for molecular interactions. Structural confirmation of **flindersine** has been established through various analytical techniques, including **X-ray crystallography**, which unequivocally validates the bicyclic arrangement and molecular dimensions. [1]

The natural distribution of **flindersine** spans multiple plant genera and geographical regions, suggesting convergent biosynthetic pathways in evolutionarily distinct species. Quantitative and comparative phytochemical profiling studies of *Geijera parviflora* revealed variations in **flindersine** content across different plant parts, providing insights for optimal extraction strategies. Research indicates that **flindersine** frequently co-occurs with various **coumarins and acetophenone derivatives**, potentially creating synergistic effects that enhance its biological activity. These companion compounds include auraptene, 6'-dehydromarmin, geiparvarin, and marmin acetonide, all isolated alongside **flindersine** from the same plant sources. The consistent presence of **flindersine** in medicinally utilized plants across different continents underscores its pharmacological significance and warrants further investigation into its biosynthetic pathways. [3] [4]

## Detailed Pharmacological Activities and Mechanisms

### Antidiabetic and Antilipidemic Effects

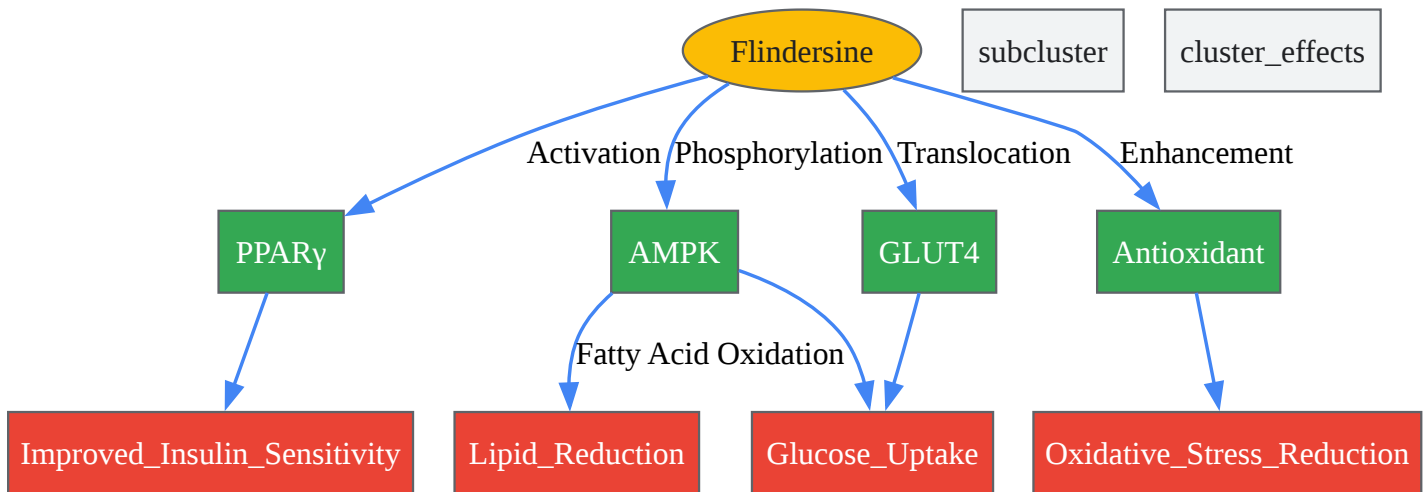
**Flindersine** demonstrates **significant antidiabetic potential** through multiple mechanistic pathways, particularly in the context of Type 2 Diabetes Mellitus (T2DM). In a comprehensive study conducted on

high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rats, **flindersine** administration at doses of 20 mg/kg and 40 mg/kg body weight resulted in a **marked reduction** in blood glucose levels over a 28-day treatment period. The compound also significantly ameliorated diabetic dyslipidemia, as evidenced by reduced serum levels of total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA). These improvements in metabolic parameters were comparable to, and in certain aspects superior to, those observed with the standard antidiabetic drug pioglitazone. [2] [5]

The molecular mechanisms underlying **flindersine**'s antidiabetic effects involve **multiple targets** in insulin-responsive tissues:

- **PPAR $\gamma$  Activation:** **Flindersine** acts as a peroxisome proliferator-activated receptor gamma (PPAR $\gamma$ ) agonist, enhancing insulin sensitivity in adipose tissue, skeletal muscle, and liver. This nuclear receptor regulation leads to improved glucose uptake and utilization in peripheral tissues. [2] [5]
- **GLUT4 Translocation:** Treatment with **flindersine** significantly restored glucose transporter 4 (GLUT4) expression and promoted its translocation to the plasma membrane in both adipose tissue and skeletal muscle, facilitating enhanced glucose uptake independent of insulin signaling. [2] [5]
- **AMPK Activation:** **Flindersine** enhanced the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that stimulates glucose uptake and fatty acid oxidation while reducing gluconeogenesis. [2] [5]

The following diagram illustrates the molecular mechanisms through which **flindersine** exerts its antidiabetic effects: [2] [5]



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## Antimicrobial and Antiparasitic Activities

**Flindersine** exhibits **broad-spectrum antimicrobial activity** against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Investigations using the disc-diffusion method and minimum inhibitory concentration (MIC) determinations revealed that **flindersine** isolated from *Toddalia asiatica* showed particularly potent activity against Gram-positive bacteria, with MIC values of 31.25 µg/mL against *Bacillus subtilis* and *Enterococcus faecalis*, and 62.5 µg/mL against *Staphylococcus aureus* and *Staphylococcus epidermidis*. The compound demonstrated somewhat reduced efficacy against Gram-negative strains, with MIC values of 125 µg/mL against *Acinetobacter baumannii* and 250 µg/mL against *Pseudomonas aeruginosa*. These findings suggest that **flindersine's** antibacterial activity may be influenced by bacterial cell wall structure, with greater efficacy against Gram-positive organisms. [1]

The antifungal potential of **flindersine** is equally noteworthy, demonstrating **significant activity** against various dermatophytes and pathogenic fungi. The compound exhibited MIC values of 62.5 µg/mL against multiple *Trichophyton* species (*T. rubrum*, *T. mentagrophytes*, *T. simii*) and *Epidermophyton floccosum*. However, it showed reduced activity against *Magnaporthe grisea* and *Candida albicans*, both with MIC values of 250 µg/mL. Beyond its antibacterial and antifungal properties, **flindersine** also demonstrates **substantial anthelmintic activity** against the parasitic nematode *Haemonchus contortus*, a economically significant gastrointestinal pathogen affecting small ruminants. This diverse antimicrobial and antiparasitic

profile positions **flindersine** as a promising lead compound for developing novel therapeutic agents against infectious diseases and parasitic infections. [3] [1]

## Additional Pharmacological Activities

Beyond its well-documented antidiabetic and antimicrobial properties, **flindersine** demonstrates several other significant biological activities that contribute to its therapeutic potential:

- **Anti-inflammatory Activity:** **Flindersine** has been reported to contribute to anti-inflammatory effects through the inhibition of prostaglandin E2, a key mediator of inflammation. This activity may underlie the traditional use of *Geijera parviflora* for pain relief and inflammatory conditions. [3]
- **Antioxidant Effects:** In diabetic rat models, **flindersine** treatment significantly enhanced the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This antioxidant capacity contributes to its overall therapeutic effect by reducing oxidative stress associated with chronic metabolic disorders. [2] [5]
- **Potential Anticancer Properties:** While direct evidence for **flindersine**'s anticancer activity is limited in the available literature, its structural analog chelerythrine (a benzophenanthridine alkaloid) has demonstrated extensive anticancer activity through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of tumor invasion and metastasis. Given their structural similarities, **flindersine** may share some of these bioactive properties, though this requires experimental verification. [6]

## Quantitative Pharmacological Data

Table 1: Antimicrobial Activity Profile of **Flindersine** (MIC Values)

Microorganism	MIC Value (µg/mL)	Classification
<i>Bacillus subtilis</i>	31.25	Gram-positive bacteria
<i>Enterococcus faecalis</i>	31.25	Gram-positive bacteria

Microorganism	MIC Value ( $\mu\text{g/mL}$ )	Classification
<i>Staphylococcus aureus</i>	62.5	Gram-positive bacteria
<i>Staphylococcus epidermidis</i>	62.5	Gram-positive bacteria
<i>Trichophyton rubrum</i>	62.5	Dermatophyte fungus
<i>Trichophyton mentagrophytes</i>	62.5	Dermatophyte fungus
<i>Trichophyton simii</i>	62.5	Dermatophyte fungus
<i>Epidermophyton floccosum</i>	62.5	Dermatophyte fungus
<i>Acinetobacter baumannii</i>	125	Gram-negative bacteria
<i>Pseudomonas aeruginosa</i>	250	Gram-negative bacteria
<i>Magnaporthe grisea</i>	250	Fungus
<i>Candida albicans</i>	250	Fungus

[1]

Table 2: Antidiabetic and Metabolic Effects of **Flindersine** in HFD/STZ-induced Diabetic Rats

Parameter	Flindersine (20 mg/kg)	Flindersine (40 mg/kg)	Pioglitazone (Standard)
<b>Blood Glucose</b>	Significant reduction	Significant reduction	Significant reduction
<b>Total Cholesterol</b>	Significant decrease	Significant decrease	Significant decrease
<b>Triglycerides</b>	Significant decrease	Significant decrease	Significant decrease
<b>Free Fatty Acids</b>	Significant decrease	Significant decrease	Significant decrease
<b>Insulin Concentration</b>	Significant reduction	Significant reduction	Significant reduction

Parameter	Flindersine (20 mg/kg)	Flindersine (40 mg/kg)	Pioglitazone (Standard)
SOD Activity	Significant increase	Significant increase	Significant increase
CAT Activity	Significant increase	Significant increase	Significant increase
GPx Activity	Significant increase	Significant increase	Significant increase
GLUT4 Expression	Restored	Restored	Restored
AMPK Phosphorylation	Enhanced	Enhanced	Enhanced
PPAR $\gamma$ Expression	Increased	Increased	Increased

[2] [5]

## Experimental Methodologies and Protocols

### Extraction and Isolation Procedures

The extraction and isolation of **flindersine** from plant material follows a **systematic protocol** to ensure optimal yield and purity. The standard procedure begins with the collection of plant material (typically leaves or bark), which is shade-dried and powdered using a commercial blender. The powdered plant material undergoes **sequential solvent extraction** using solvents of increasing polarity (hexane, ethyl acetate, and methanol) through soaking at room temperature for 72 hours or using a Soxhlet apparatus. Filtering through Whatman filter paper removes particulate matter, and the solvents are evaporated under reduced pressure using a rotary evaporator to obtain crude extracts. [2] [1]

The ethyl acetate extract, which typically contains the highest concentration of **flindersine** based on bioactivity-guided fractionation, is selected for further isolation. The **purification process** involves fractionation using flash silica column chromatography with a stepwise elution gradient of increasingly polar solvents (from 100% n-hexane to 100% DCM to 100% EtOAc, and finally to 100% MeOH). Fractions are

monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Fractions containing **flindersine** are pooled and concentrated. Final purification is achieved through **semi-preparative HPLC**, and the structure of isolated **flindersine** is confirmed using spectroscopic techniques including NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), LC-MS, and X-ray crystallography, which unequivocally establishes the molecular structure and stereochemistry. [2] [3] [1]

## Antidiabetic Activity Assessment

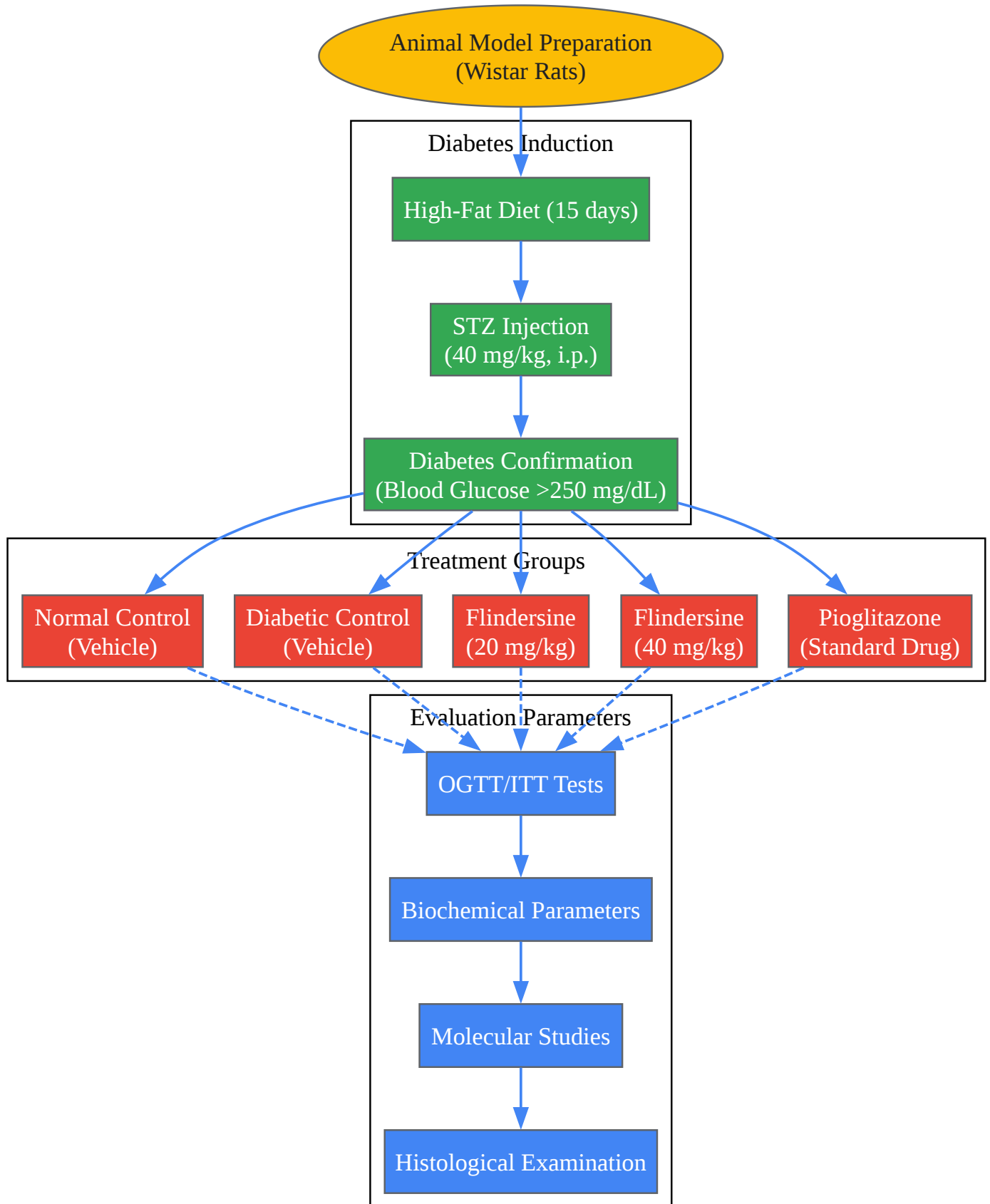
The evaluation of **flindersine**'s antidiabetic activity employs well-established **in vivo models** of Type 2 diabetes. The standard protocol involves inducing diabetes in Wistar rats through a combination of high-fat diet (HFD) feeding for 15 days followed by a single intraperitoneal injection of streptozotocin (STZ) at 40 mg/kg body weight. This combined approach produces a reliable model of insulin resistance and  $\beta$ -cell dysfunction that closely mimics the pathogenesis of human Type 2 diabetes. Five days post-STZ injection, animals with confirmed diabetes (fasting blood glucose  $>250$  mg/dL) are selected and divided into experimental groups. [2] [5]

The **treatment protocol** typically includes:

- **Group 1:** Normal control rats receiving vehicle only
- **Group 2:** Diabetic control rats receiving vehicle only
- **Group 3:** Diabetic rats receiving **flindersine** at 20 mg/kg body weight
- **Group 4:** Diabetic rats receiving **flindersine** at 40 mg/kg body weight
- **Group 5:** Diabetic rats receiving standard drug (pioglitazone at 10-30 mg/kg)

Treatments are administered orally once daily for 28 days, with **regular monitoring** of body weight and blood glucose levels. At the end of the treatment period, animals are euthanized, and blood samples are collected for analysis of various biochemical parameters (glucose, insulin, lipid profile, renal function markers). Tissues (adipose tissue, skeletal muscle, liver) are excised for molecular studies (Western blot analysis of GLUT4, AMPK, and PPAR $\gamma$  expression) and histological examination. Additional assessments include oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) performed at specific time points during the study to evaluate glucose homeostasis and insulin sensitivity. [2] [5]

The following diagram illustrates the experimental workflow for evaluating **flindersine**'s antidiabetic activity: [2] [5]



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## Antimicrobial Activity Evaluation

The assessment of **flindersine**'s antimicrobial activity follows **standardized microbiological methods** to ensure reproducibility and clinical relevance. The initial screening typically employs the **disc-diffusion method**, where filter paper discs (6 mm diameter) are impregnated with various concentrations of **flindersine** (1.25, 2.5, and 5 mg/disc) or crude plant extracts dissolved in appropriate solvents. These discs are placed on Mueller-Hinton agar plates inoculated with standardized suspensions (approximately  $10^8$  CFU/mL) of test bacteria or fungi. After incubation at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi), the zones of inhibition are measured in millimeters, providing a qualitative assessment of antimicrobial activity. [1]

For quantitative analysis, the **minimum inhibitory concentration (MIC)** is determined using broth dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Two-fold serial dilutions of **flindersine** are prepared in appropriate broth media (Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in microtiter plates. Each well is inoculated with a standardized microbial suspension and incubated at optimal growth temperatures for the respective microorganisms. The MIC is defined as the lowest concentration of compound that completely inhibits visible growth after the incubation period. For antifungal testing against dermatophytes, a **modified method** is employed where fungal strains are inoculated on Sabouraud dextrose agar containing various concentrations of **flindersine**, and MIC values are determined by assessing the lowest concentration showing no visible growth. All experiments include appropriate controls (solvent controls, growth controls, and reference antibiotics/antifungals) to ensure validity and reliability of the results. [1]

## Research Gaps and Future Perspectives

Despite the promising pharmacological profile of **flindersine**, several **significant research gaps** need to be addressed to advance our understanding and potential clinical application of this compound:

- **ADMET Profiling:** Comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are notably lacking in the current literature. There is an urgent need to evaluate **flindersine's** pharmacokinetic properties, including its oral bioavailability, tissue distribution, metabolic stability, and elimination characteristics. Furthermore, detailed toxicological assessments through sub-chronic and chronic toxicity studies are essential to establish its safety profile. [2] [5]
- **Structure-Activity Relationships:** Systematic investigation of **flindersine's** structure-activity relationships (SAR) remains unexplored. Modification of its core structure through synthetic chemistry could yield analogs with enhanced potency, improved pharmacokinetic properties, or reduced toxicity. Such studies would also help identify the essential pharmacophoric elements required for its various biological activities. [2]
- **Clinical Trial Data:** The current research is limited to in vitro and animal studies, with no clinical trials conducted to date. Translation of the promising preclinical results to human applications requires properly designed clinical studies to establish efficacy, optimal dosing, and safety in human subjects. [2] [5]
- **Synergistic Effects:** While **flindersine** is often isolated alongside other bioactive compounds (coumarins, acetophenones) in plant extracts, potential synergistic effects with these companion compounds or with existing therapeutic agents remain largely uninvestigated. Such studies could reveal valuable combination therapies with enhanced efficacy. [3]

Future research directions should prioritize **translational studies** that bridge the gap between the compelling preclinical data and practical clinical applications. Key areas of focus should include the development of **optimized formulations** to enhance **flindersine's** bioavailability, detailed investigation of its **molecular targets** and signaling pathways, and exploration of its potential in **combination therapies** for complex metabolic disorders. Additionally, given the structural similarity between **flindersine** and other therapeutically successful alkaloids, research should explore its potential in **drug design and development** programs aimed at creating novel semisynthetic derivatives with improved therapeutic indices. [2] [3] [5]

## Conclusion

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